molecular formula C3H4N2O2 B3085420 1,2,4-Oxadiazol-5-ylmethanol CAS No. 1155532-93-6

1,2,4-Oxadiazol-5-ylmethanol

Cat. No.: B3085420
CAS No.: 1155532-93-6
M. Wt: 100.08 g/mol
InChI Key: LNQWDIZCAIOBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Oxadiazol-5-ylmethanol is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

1,2,4-Oxadiazol-5-ylmethanol is a derivative of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent . The primary targets of this compound are various microorganisms, including bacteria, viruses, and parasites . These targets play a crucial role in infectious diseases, and the compound’s interaction with them can lead to their inhibition or destruction .

Mode of Action

The compound interacts with its targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in its structure . This interaction can lead to changes in the target’s function, inhibiting its ability to cause infection . The exact mode of action may vary depending on the specific target and the type of infection .

Biochemical Pathways

The compound affects various biochemical pathways involved in the survival and proliferation of microorganisms . For instance, it has shown significant anti-cancer activity when evaluated against human cancer cell lines . It also exhibits anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties . The downstream effects of these pathway alterations can include the death of the microorganism or the inhibition of its growth .

Pharmacokinetics

This stability can impact the bioavailability of the compound, potentially allowing it to remain active in the body for longer periods .

Result of Action

The result of the compound’s action is the inhibition or destruction of the target microorganism . This can lead to the alleviation of the symptoms of the infection and the recovery of the infected individual . In the case of antibacterial activity, for example, certain 1,2,4-oxadiazole derivatives have exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Action Environment

The action of this compound can be influenced by various environmental factors. Understanding these influences is crucial for optimizing the use of the compound in different settings .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Oxadiazol-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,4-oxadiazol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-1-3-4-2-5-7-3/h2,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQWDIZCAIOBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Oxadiazol-5-ylmethanol
Reactant of Route 2
1,2,4-Oxadiazol-5-ylmethanol
Reactant of Route 3
1,2,4-Oxadiazol-5-ylmethanol
Reactant of Route 4
1,2,4-Oxadiazol-5-ylmethanol
Reactant of Route 5
1,2,4-Oxadiazol-5-ylmethanol
Reactant of Route 6
1,2,4-Oxadiazol-5-ylmethanol

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